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Compound of Interest

Compound Name: 3-Methyloxan-2-one

CAS No.: 10603-03-9

Cat. No.: B081545

Get Quote

Introduction
3-Methyloxan-2-one, also known as β-methyl-δ-valerolactone, is a six-membered lactone with

the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its structure and

purity are crucial for its applications in various fields, including as a building block in organic

synthesis and potentially in the development of novel therapeutics. Spectroscopic techniques

are indispensable for the unambiguous identification and characterization of such molecules.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3-Methyloxan-2-one (CAS No. 10603-03-

9).[2] We will delve into the theoretical underpinnings of each technique, present the spectral

data, provide detailed experimental protocols, and offer in-depth interpretations of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the structure and chemical environment of atoms within a

molecule. For 3-Methyloxan-2-one, both ¹H and ¹³C NMR are essential for confirming its

structure.
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Predicted NMR Data
While experimental NMR data for 3-Methyloxan-2-one is not readily available in public

databases, we can predict the chemical shifts based on the known effects of substituents and

the lactone ring structure. These predictions provide a valuable reference for researchers

working with this compound.

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

H3 ~2.5 m 1H -CH(CH₃)-

H4 ~1.8-2.0 m 2H -CH₂-

H5 ~1.6-1.8 m 2H -CH₂-

H6 ~4.3 t 2H -O-CH₂-

CH₃ ~1.2 d 3H -CH₃

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

C2 ~175 C=O

C6 ~68 -O-CH₂-

C3 ~35 -CH(CH₃)-

C4 ~28 -CH₂-

C5 ~22 -CH₂-

CH₃ ~15 -CH₃

Experimental Protocol for NMR Spectroscopy
The following is a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR

spectra of a small organic molecule like 3-Methyloxan-2-one.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b081545/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-methyloxan-2-one-an-in-depth-technical-guide
https://www.benchchem.com/product/b081545/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-methyloxan-2-one-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation:

Dissolve approximately 5-10 mg of 3-Methyloxan-2-one in 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
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Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg in
0.6 mL CDCl3 Add TMS Standard Insert Sample & Lock Shim Magnetic Field Acquire 1H Spectrum Acquire 13C Spectrum Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking NMR SpectrumFinal Spectrum

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Interpretation of the NMR Spectra
¹H NMR: The proton spectrum is expected to show a downfield triplet at approximately 4.3

ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (H6). The

methine proton at the 3-position (H3) would appear as a multiplet around 2.5 ppm. The

protons on the carbons at positions 4 and 5 would give rise to complex multiplets in the

upfield region (1.6-2.0 ppm). The methyl group at the 3-position would be a doublet at

around 1.2 ppm due to coupling with the adjacent methine proton.

¹³C NMR: The carbon spectrum is expected to show a characteristic peak for the carbonyl

carbon (C2) in the downfield region, around 175 ppm. The carbon attached to the ester

oxygen (C6) would be found at approximately 68 ppm. The remaining aliphatic carbons (C3,

C4, C5, and the methyl carbon) would appear in the upfield region (15-35 ppm).

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Expected IR Data
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Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

C-H stretch (alkane) 2850-2960 Medium to Strong

C=O stretch (lactone) 1735-1750 Strong

C-O stretch (ester) 1050-1250 Strong

Experimental Protocol for IR Spectroscopy
For a liquid sample like 3-Methyloxan-2-one, Attenuated Total Reflectance (ATR) is a

convenient method for obtaining an IR spectrum.

Instrument Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Sample Application:

Place a small drop of 3-Methyloxan-2-one onto the center of the ATR crystal.

Data Acquisition:

Lower the ATR press to ensure good contact between the sample and the crystal.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Perform baseline correction if necessary.
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Instrument Preparation Sample Analysis Data Processing

Clean ATR Crystal Record Background Spectrum Apply Liquid Sample Acquire Sample Spectrum Automatic Background
Subtraction Baseline Correction IR SpectrumFinal Spectrum

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

Interpretation of the IR Spectrum
The most characteristic feature in the IR spectrum of 3-Methyloxan-2-one will be a strong

absorption band in the region of 1735-1750 cm⁻¹ due to the carbonyl (C=O) stretching vibration

of the six-membered lactone ring. The exact position of this band is sensitive to ring strain.

Additionally, a strong C-O stretching band is expected between 1050 and 1250 cm⁻¹. The

presence of C-H stretching vibrations from the alkyl portions of the molecule will be observed

as medium to strong bands in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can also provide information

about its structure through fragmentation analysis.

Mass Spectrometry Data
The mass spectrum of 3-Methyloxan-2-one is available from public databases.
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m/z Relative Intensity (%) Possible Fragment

114 ~20 [M]⁺ (Molecular Ion)

99 ~10 [M - CH₃]⁺

86 ~50 [M - C₂H₄]⁺

71 ~100 [M - C₂H₃O]⁺

56 ~80 [C₄H₈]⁺

43 ~90 [C₂H₃O]⁺

Data is an approximation based on typical fragmentation patterns and may vary.

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the

analysis of volatile compounds like 3-Methyloxan-2-one.

Sample Preparation:

Prepare a dilute solution of 3-Methyloxan-2-one in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate).

GC-MS System Setup:

Set the GC oven temperature program to effectively separate the analyte from the solvent

and any impurities.

Set the injector temperature and transfer line temperature to ensure efficient vaporization

of the sample.

Use helium as the carrier gas at a constant flow rate.

Data Acquisition:

Inject a small volume (typically 1 µL) of the sample solution into the GC.
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The mass spectrometer is typically operated in EI mode at 70 eV.

Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z

40-200).

Data Analysis:

Identify the peak corresponding to 3-Methyloxan-2-one in the total ion chromatogram.

Extract the mass spectrum for that peak.

Analyze the molecular ion and the fragmentation pattern.

Sample Preparation GC-MS Analysis Data Interpretation

Prepare Dilute Solution Inject into GC Chromatographic Separation Electron Ionization (70 eV) Mass Analysis Analyze Total Ion
Chromatogram Extract Mass Spectrum Analyze Fragmentation Mass SpectrumFinal Spectrum & Analysis

Click to download full resolution via product page

Caption: Workflow for GC-MS data acquisition and analysis.

Interpretation of the Mass Spectrum
The mass spectrum of 3-Methyloxan-2-one will show a molecular ion peak [M]⁺ at m/z 114,

confirming its molecular weight. The fragmentation pattern provides further structural

information. Common fragmentation pathways for lactones include the loss of small neutral

molecules. The peak at m/z 99 corresponds to the loss of a methyl radical. The base peak at

m/z 71 is likely due to the loss of an acetyl radical. The peak at m/z 56 can be attributed to the

loss of carbon dioxide and a methyl group, followed by rearrangement.

Conclusion
The spectroscopic data from NMR, IR, and MS provide a comprehensive and complementary

characterization of 3-Methyloxan-2-one. The predicted ¹H and ¹³C NMR spectra give detailed

insights into the carbon-hydrogen framework. The IR spectrum confirms the presence of the
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key lactone functional group. Finally, the mass spectrum establishes the molecular weight and

provides valuable information about the molecule's fragmentation behavior. Together, these

techniques offer a robust analytical toolkit for the unambiguous identification and quality control

of 3-Methyloxan-2-one in research and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081545?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

